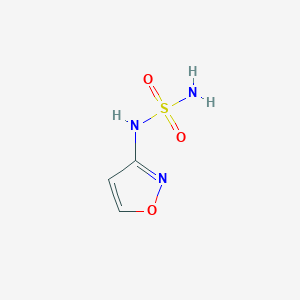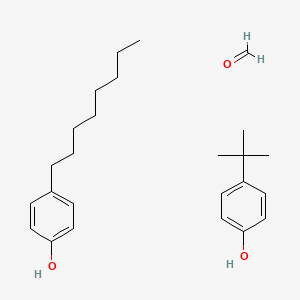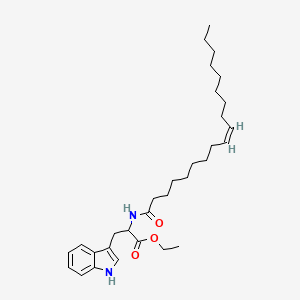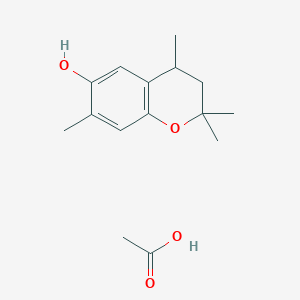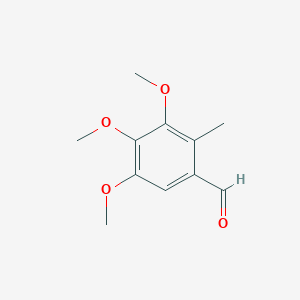
3,4,5-Trimethoxy-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxy-2-methylbenzaldehyde is an organic compound categorized as a trisubstituted aromatic aldehyde. It is known for its light yellow solid appearance and slight solubility in water. This compound is used as an intermediate in the synthesis of various pharmaceutical drugs and other chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Laboratory Scale:
From Vanillin: The compound can be synthesized from vanillin through a series of reactions involving methylation and oxidation.
From Eudesmic Acid’s Acyl Chloride: Another method involves the Rosenmund reduction of Eudesmic acid’s acyl chloride.
-
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Aromatic substitution reactions can occur, especially involving the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Bromine and sodium methoxide are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,4,5-Trimethoxy-2-methylbenzaldehyde is utilized in several scientific research fields:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: The compound is used in the production of plastic additives and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxy-2-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions. Its effects are mediated through the modification of molecular structures and the alteration of reaction kinetics .
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxybenzaldehyde: Similar in structure but lacks the methyl group at the 2-position.
2,3,4-Trimethoxybenzaldehyde: Differently substituted, affecting its chemical properties and reactivity.
3,4,5-Trimethoxybenzoic Acid: An oxidized form of the compound with different applications.
Uniqueness: 3,4,5-Trimethoxy-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized pharmaceutical compounds and industrial chemicals .
Propriétés
Numéro CAS |
74327-91-6 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-7-8(6-12)5-9(13-2)11(15-4)10(7)14-3/h5-6H,1-4H3 |
Clé InChI |
HHKQIKPHIVIJQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1C=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
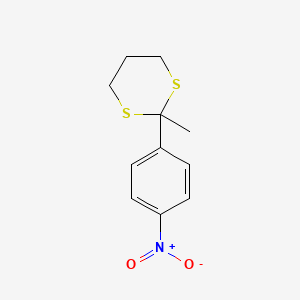

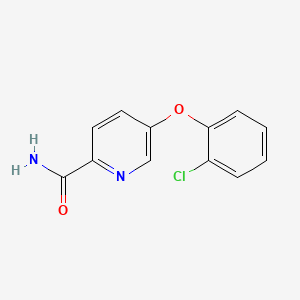

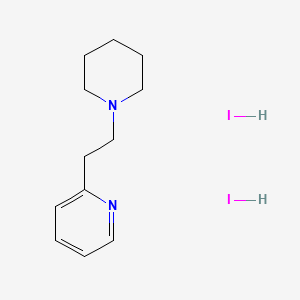

![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
